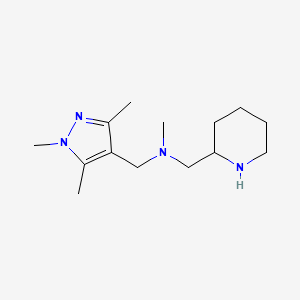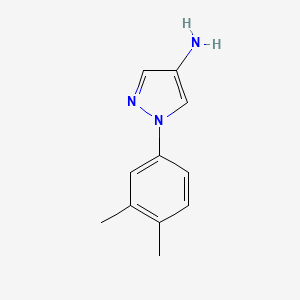
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and amino groups attached to a benzoimidazole core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoimidazole core, followed by the introduction of chlorine and amino groups through substitution reactions. Specific reagents and catalysts, such as chlorinating agents and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzoimidazole compounds.
科学的研究の応用
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular interactions and effects.
類似化合物との比較
Similar Compounds
2-Amino-4-chlorobenzyl alcohol: Shares similar structural features but lacks the benzoimidazole core.
2-(4-Amino-3-chlorophenyl)acetonitrile: Another related compound with a different functional group arrangement.
Uniqueness
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine stands out due to its unique combination of chlorine and amino groups attached to a benzoimidazole core. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C13H9Cl3N4 |
|---|---|
分子量 |
327.6 g/mol |
IUPAC名 |
2-(4-amino-3-chlorophenyl)-4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H9Cl3N4/c14-6-3-5(1-2-8(6)17)13-19-9-4-7(15)11(18)10(16)12(9)20-13/h1-4H,17-18H2,(H,19,20) |
InChIキー |
MJKKSBXDAFVHJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3N2)Cl)N)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Methyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11782685.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
